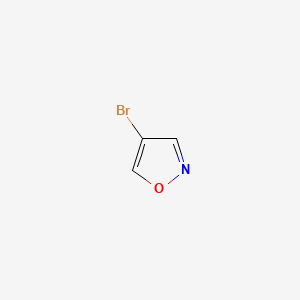

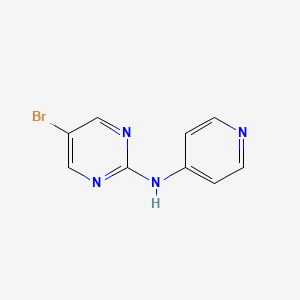

5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7BrN4 . It is used as an intermediate in drug discovery .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine” can be confirmed by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of other compounds. For example, it has been used in the synthesis of highly potent CDK4/6 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine” can be found in various chemical databases .Applications De Recherche Scientifique

- Kinase Inhibitors : 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine has been investigated as a potential kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits in diseases like cancer and inflammatory disorders .

- Cyclin-Dependent Kinase (CDK) Inhibition : Molecular docking studies have explored its interactions with CDK2, CDK4, and CDK6. These kinases regulate cell cycle progression, and targeting them is relevant for cancer therapy .

- Functionalization of Nanocomposites : Researchers have explored the incorporation of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine into nanocomposites for various applications. Its unique structure may enhance material properties, such as conductivity or stability .

Medicinal Chemistry and Drug Development

Materials Science and Nanotechnology

Mécanisme D'action

Target of Action

Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may interact with a variety of targets.

Mode of Action

It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound may interact with its targets through a similar mechanism.

Result of Action

Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may have a variety of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

5-bromo-N-pyridin-4-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQAMMQNVDCGEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397694 |

Source

|

| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine | |

CAS RN |

887433-72-9 |

Source

|

| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)